molecular formula C12H23NO B14471702 (4R)-4-Hydroxydodecanenitrile CAS No. 69830-97-3

(4R)-4-Hydroxydodecanenitrile

Cat. No.: B14471702
CAS No.: 69830-97-3
M. Wt: 197.32 g/mol
InChI Key: FGDRHCXAOLNOJH-GFCCVEGCSA-N
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Description

(4R)-4-Hydroxydodecanenitrile is an organic compound with a hydroxyl group and a nitrile group attached to a dodecane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-Hydroxydodecanenitrile typically involves the following steps:

    Starting Material: The synthesis begins with a dodecane derivative.

    Hydroxylation: Introduction of the hydroxyl group at the 4th position.

    Nitrile Formation: Conversion of the terminal group to a nitrile.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and catalysts are optimized for maximum yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4R)-4-Hydroxydodecanenitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of 4-ketododecanenitrile.

    Reduction: Formation of 4-hydroxydodecanamine.

    Substitution: Formation of 4-alkoxydodecanenitrile or 4-acetoxydodecanenitrile.

Scientific Research Applications

(4R)-4-Hydroxydodecanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (4R)-4-Hydroxydodecanenitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate biological pathways and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    (4S)-4-Hydroxydodecanenitrile: The enantiomer of (4R)-4-Hydroxydodecanenitrile.

    4-Hydroxyhexanenitrile: A shorter chain analog.

    4-Hydroxybutanenitrile: An even shorter chain analog.

Uniqueness

This compound is unique due to its specific stereochemistry and chain length, which can influence its reactivity and interactions with biological molecules. This makes it distinct from its shorter chain analogs and its enantiomer.

Properties

CAS No.

69830-97-3

Molecular Formula

C12H23NO

Molecular Weight

197.32 g/mol

IUPAC Name

(4R)-4-hydroxydodecanenitrile

InChI

InChI=1S/C12H23NO/c1-2-3-4-5-6-7-9-12(14)10-8-11-13/h12,14H,2-10H2,1H3/t12-/m1/s1

InChI Key

FGDRHCXAOLNOJH-GFCCVEGCSA-N

Isomeric SMILES

CCCCCCCC[C@H](CCC#N)O

Canonical SMILES

CCCCCCCCC(CCC#N)O

Origin of Product

United States

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